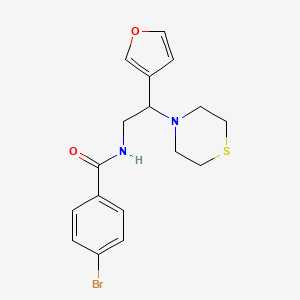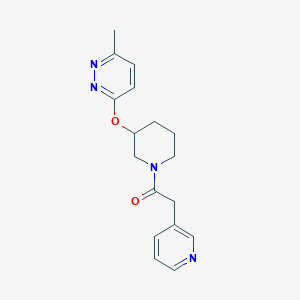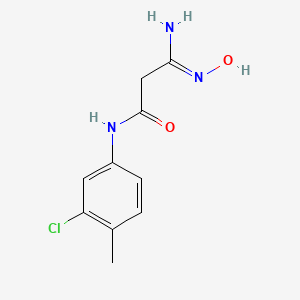![molecular formula C27H24N2O6 B2818757 N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide CAS No. 1207048-41-6](/img/structure/B2818757.png)
N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain an isobutyl group, a phenyl group, a piperidine ring, and a carbonyl group. The isobutyl group is a four-carbon alkyl radical or substituent group derived from isobutane . The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring with five carbon atoms and one nitrogen atom . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for compounds with similar functional groups include nucleophilic substitutions and eliminations for alkyl halides, and additions for carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Wissenschaftliche Forschungsanwendungen
Analgesic Applications
- The synthesis of various piperidine derivatives, including compounds with potent analgesic properties, highlights the utility of this class of compounds in developing new analgesics. Derivatives such as methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate and others were found to be significantly more potent than morphine in terms of analgesic activity, emphasizing the potential of piperidine derivatives in pain management (Van Daele et al., 1976).
Anti-inflammatory Applications
- N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide was synthesized and evaluated for anti-inflammatory activity. Compounds with pyrrolidine, phthalimide, and hydrazine showed potent anti-inflammatory activity, demonstrating the potential of piperidine derivatives in the development of new anti-inflammatory agents (Rajasekaran et al., 1999).
Enzyme Inhibition Studies
- A new series of piperidine derivatives was explored for their anti-acetylcholinesterase (AChE) activity. The introduction of various substituents significantly affected the activity, leading to potent inhibitors. This research underscores the applicability of piperidine derivatives in designing inhibitors for enzymes like AChE, which are relevant in conditions like Alzheimer's disease (Sugimoto et al., 1992).
Serotonin Receptor Agonism
- The design and synthesis of benzamide derivatives with piperidine moieties aimed at acting as serotonin 4 (5-HT4) receptor agonists for gastrointestinal motility disorders. This research highlights the therapeutic potential of such derivatives in enhancing gastrointestinal motility, with specific compounds showing promising pharmacological profiles (Sonda et al., 2003).
Eigenschaften
IUPAC Name |
methyl 2-[6-[(4-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-32-20-9-4-17(5-10-20)24-15-25(35-16-26(30)34-3)22-14-19(8-13-23(22)29-24)28-27(31)18-6-11-21(33-2)12-7-18/h4-15H,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTLMIPXDGTADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)
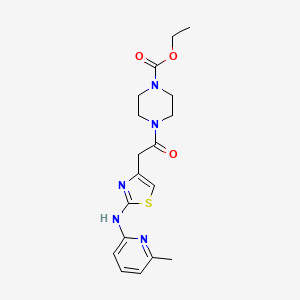
![N-(2-furylmethyl)-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2818677.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)
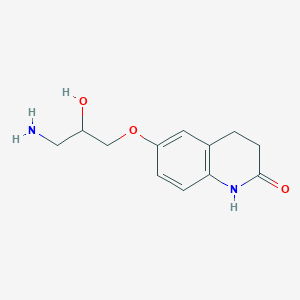
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2818680.png)
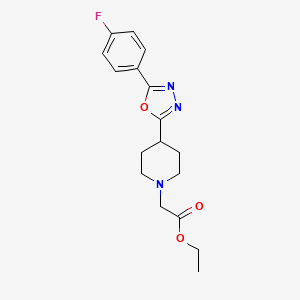

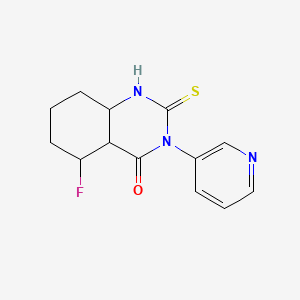
![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)
